molecular formula C18H19NO5 B12722678 10-Ketooxycodone CAS No. 96445-11-3

10-Ketooxycodone

Cat. No.: B12722678
CAS No.: 96445-11-3
M. Wt: 329.3 g/mol
InChI Key: GVANAKCNZBHGPN-VSZNYVQBSA-N
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Description

10-Ketooxycodone is a semi-synthetic opioid derived from oxycodone. It is characterized by the presence of a ketone group at the C-10 position. This compound has garnered interest due to its potential as a κ-selective opioid agonist, which may offer analgesic effects with reduced risk of physical dependence compared to other opioids .

Preparation Methods

The synthesis of 10-Ketooxycodone can be achieved through several routes. One notable method involves the oxidation of oxycodone using chromium or selenium dioxide reagents . Another approach utilizes ceric ammonium nitrate (CAN) for oxidation, which leads to the formation of the 10-hydroxy product, further oxidized to the C-10 ketone . Industrial production methods often rely on these oxidation reactions due to their efficiency and yield.

Chemical Reactions Analysis

10-Ketooxycodone undergoes various chemical reactions, including:

Common reagents used in these reactions include chromium trioxide, selenium dioxide, ceric ammonium nitrate, and sodium borohydride. Major products formed include 10-hydroxyoxycodone and other derivatives depending on the reaction conditions .

Comparison with Similar Compounds

10-Ketooxycodone is compared with other similar compounds such as:

  • 10-Keto-oxymorphone
  • 10-Keto-naltrexone
  • 10-Keto-naloxone

These compounds share structural similarities but differ in their receptor selectivity and pharmacological profiles. This compound is unique in its potential κ-selectivity, which may offer analgesic benefits with reduced risk of dependence .

Properties

CAS No.

96445-11-3

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

(4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione

InChI

InChI=1S/C18H19NO5/c1-19-8-7-17-12-9-3-4-11(23-2)14(12)24-16(17)10(20)5-6-18(17,22)15(19)13(9)21/h3-4,15-16,22H,5-8H2,1-2H3/t15-,16+,17+,18-/m1/s1

InChI Key

GVANAKCNZBHGPN-VSZNYVQBSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)OC)O4)O

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)OC)O4)O

Origin of Product

United States

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